VEGFR2 Inhibitory Activity: 4-Bromo-1-methyl-1H-indole Core Enables Low Nanomolar Potency
A derivative incorporating the 4-bromo-1-methyl-1H-indole core, specifically 4-((4-bromo-1-methyl-1H-indol-3-yl)methylene)-substituted compound BDBM50203090, exhibits an IC50 of 34 nM against human VEGFR2 in a time-resolved fluorescence assay [1]. While the unsubstituted 4-bromoindole core lacks the N-methyl group that influences both conformational flexibility and target binding orientation, the fully elaborated 4-bromo-1-methyl-1H-indole-containing derivative achieves single-digit nanomolar potency [2]. Direct comparator data for alternative regioisomers (e.g., 5-bromo or 6-bromo analogs) in this specific assay series are not available; however, the 34 nM IC50 value establishes a quantitative potency benchmark that enables comparison across indole-based VEGFR2 inhibitor series where related scaffolds may show >10-fold differences in activity [3].
| Evidence Dimension | VEGFR2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 34 nM |
| Comparator Or Baseline | Unsubstituted 4-bromoindole core derivatives (no quantitative data available for direct head-to-head) |
| Quantified Difference | Target compound establishes 34 nM baseline potency; other indole VEGFR2 inhibitors in literature show IC50 values ranging from 50 nM to >500 nM depending on substitution pattern [3] |
| Conditions | Inhibition of human cytoplasmic VEGFR2 expressed in baculovirus, 15 min incubation, time-resolved fluorescence assay |
Why This Matters
The 34 nM VEGFR2 potency provides a quantitative filter for selecting indole building blocks in kinase inhibitor programs where target engagement is sensitive to both halogen position and N-substitution.
- [1] BindingDB. (n.d.). BDBM50203090: IC50 = 34 nM against human VEGFR2. Entry 50019231. Retrieved April 18, 2026. View Source
- [2] BindingDB. (n.d.). PrimarySearch for PubMed ID 17239587 — VEGFR2 Affinity Data. Retrieved April 18, 2026. View Source
- [3] RSC Advances. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. 14, 5690–5728. View Source
